REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[N+:4]([C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10](Cl)=[O:11])([O-:6])=[O:5].C(OCC)(=O)C>O1CCOCC1>[CH3:1][N:2]([CH3:3])[C:10](=[O:11])[C:9]1[CH:13]=[CH:14][CH:15]=[C:7]([N+:4]([O-:6])=[O:5])[CH:8]=1
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The resulting mixture was stirred vigorously at ambient temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
organic layer was washed with water, 1N hydrochloric acid, 1N sodium hydroxide, water and saturated sodium chloride solution successively
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from benzene-n-hexane
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C1=CC(=CC=C1)[N+](=O)[O-])=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |